![molecular formula C12H16BN3O2 B566786 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1246372-66-6](/img/structure/B566786.png)
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
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Overview
Description
“2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile” is a chemical compound with the molecular formula C12H16BN3O2 . It is also known by other names such as “2-aminopyrimidine-5-boronic acid pinacol ester” and “5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” among others .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and one carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often used in borylation reactions . Borylation is a type of chemical reaction where a boron group is added to a molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.067 g/mol . It is a crystal-powder at 20°C and has a melting point of 212°C .Scientific Research Applications
Organic Synthesis Intermediate
This compound is often used as an intermediate in organic synthesis . It can be used in the preparation of various organic compounds, contributing to the diversity and complexity of synthetic chemistry.
2. Reagent and Catalyst in Organic Synthesis It can also serve as a reagent and catalyst in organic synthesis . Its unique structure allows it to facilitate a variety of chemical reactions, enhancing the efficiency and selectivity of these processes.
Diels-Alder Reactions
One specific application is in Diels-Alder reactions, which are a type of organic chemical reaction that specifically forms a six-membered ring . This compound can participate in these reactions, contributing to the formation of complex cyclic structures.
Carbon-Carbon Bond Formation
This compound is also used in significant carbon-carbon bond-forming reactions . The formation of carbon-carbon bonds is a key step in the synthesis of many organic compounds.
Fluorescent Probe
Another potential application of this compound is as a fluorescent probe . Fluorescent probes are used in various fields, including biology and medicine, to visualize and study complex biological processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used in organic synthesis and medicinal chemistry, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Compounds containing the dioxaborolane group are known to be involved in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds in organic compounds. This suggests that 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
properties
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)10(15)16-7-9/h5,7H,1-4H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNXYPYYVHFVQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736778 |
Source
|
Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246372-66-6 |
Source
|
Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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